2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
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Overview
Description
2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of furobenzopyrans. These compounds are known for their diverse biological activities and are often used in pharmaceutical research due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one can be achieved through a multi-step process. One efficient method involves a three-component reaction using aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a catalyst . This method is environmentally friendly as it does not require organic solvents and offers high yields with low catalyst loading .
Industrial Production Methods: Industrial production of this compound typically involves the use of scalable synthetic routes that ensure high purity and yield. The use of solid nano-catalysts like SiO2 nanoparticles is favored due to their recyclability and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one has a wide range of applications in scientific research. It is used in the synthesis of various natural products and pharmaceutical compounds due to its unique structural properties . In biology and medicine, it has shown potential as an anti-cancer agent, anti-inflammatory agent, and platelet aggregation inhibitor . Its industrial applications include use in the development of new materials and as a catalyst in organic reactions .
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other furobenzopyrans and coumarin derivatives such as 4H-1-Benzopyran-4-one and 2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one .
Uniqueness: What sets 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one apart from similar compounds is its unique structural configuration, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in pharmaceutical research and industrial applications .
Properties
CAS No. |
31490-74-1 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2,3,3-trimethyl-2H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C14H14O3/c1-8-14(2,3)11-12(16-8)9-6-4-5-7-10(9)17-13(11)15/h4-8H,1-3H3 |
InChI Key |
UHDFSWSTCABMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C3=CC=CC=C3OC2=O)(C)C |
Origin of Product |
United States |
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